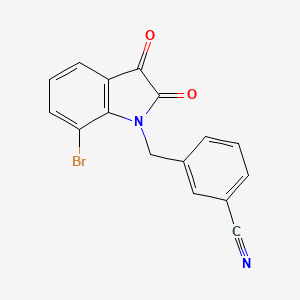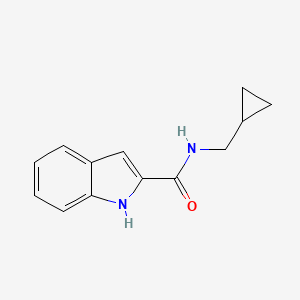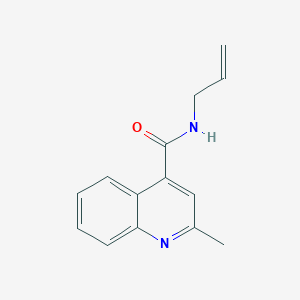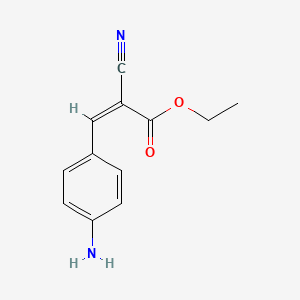![molecular formula C13H15N3O2 B7463735 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one, also known as PCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor is important for neuronal signaling and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the inhibition of enzyme activity. In addition, this compound has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to modulate ion channel activity, which could be useful for studying neuronal signaling. Another advantage is its ability to inhibit enzyme activity, which could be useful for drug discovery. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one. One direction is the further exploration of its potential therapeutic applications, particularly in cancer research. Another direction is the development of new derivatives of this compound with improved properties, such as reduced toxicity. Finally, the study of this compound's mechanism of action could lead to the development of new drugs for neurological disorders.
Métodos De Síntesis
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with acetylacetone to form this compound.
Aplicaciones Científicas De Investigación
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been used in various scientific research applications, including neuroscience, drug discovery, and cancer research. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are important for neuronal signaling. This compound has also been studied for its potential use as a drug discovery tool, as it has been shown to inhibit the activity of various enzymes. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[4-(pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-6-8-16(9-7-15)13(18)11-4-3-5-14-10-11/h2-5,10H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFSGIIFPDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)



